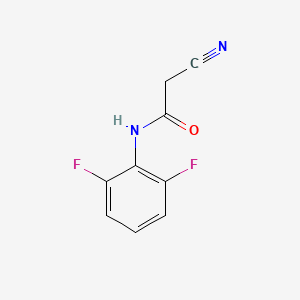

2-cyano-N-(2,6-difluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

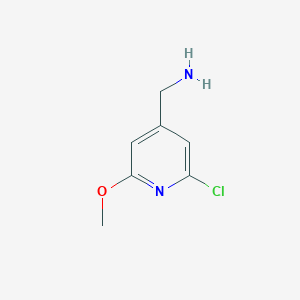

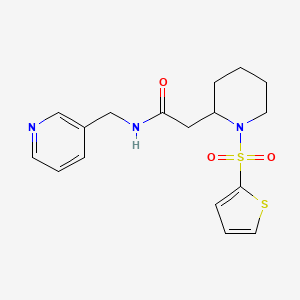

“2-cyano-N-(2,6-difluorophenyl)acetamide” is an organic compound . It is an acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a palladium-catalyzed carbon-ylative procedure has been developed for the synthesis of 2-cyano-N-acetamide and 2-cyanoacetate compounds . The reaction proceeds under mild conditions via a radical intermediate, which is suitable for late-stage functionalization .Molecular Structure Analysis

The molecular structure of “2-cyano-N-(2,6-difluorophenyl)acetamide” can be represented by the formula C9H6F2N2O . The InChI code for this compound is 1S/C9H6F2N2O/c10-6-1-2-8 (7 (11)5-6)12-9 (13)3-4-12/h1-2,5H,3H2, (H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of “2-cyano-N-(2,6-difluorophenyl)acetamide” is approximately 196.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen

Cyanoacetylation of Amines

- Scientific Field: Organic Chemistry

- Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) are being studied for their pharmacologically interesting compounds of widely different composition .

- Methods of Application: Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results or Outcomes: This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Synthesis of 2-Oxopyridine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Cyanoacetamide derivatives can react with active methylene reagents to form 2-oxopyridine derivatives . This reaction involves a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

- Methods of Application: The reaction involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents .

- Results or Outcomes: The reaction yields the respective 2-oxopyridine derivatives .

Synthesis of Phenoxy Oxazolines

- Scientific Field: Medicinal Chemistry

- Application Summary: Phenoxy oxazolines are synthesized from substituted phenols and chloro acetic acid . These compounds are of interest due to their potential pharmacological activities .

- Methods of Application: The synthesis begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids . These acids and ethanolamine are then subjected to microwave irradiation to produce substituted phenoxy oxazolines .

- Results or Outcomes: The synthesized phenoxy oxazolines can be used as potential therapeutic candidates .

Synthesis of 1,5-diazocin-2-ones

- Scientific Field: Organic Chemistry

- Application Summary: Cyanoacetamide derivatives can react with active methylene reagents to form 1,5-diazocin-2-ones . This reaction involves a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

- Methods of Application: The reaction involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents .

- Results or Outcomes: The reaction yields the respective 1,5-diazocin-2-ones .

Synthesis of Biologically Active Novel Heterocyclic Moieties

- Scientific Field: Medicinal Chemistry

- Application Summary: Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Safety And Hazards

While specific safety and hazard information for “2-cyano-N-(2,6-difluorophenyl)acetamide” is not available, similar compounds may pose risks. For example, cyanoacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

Eigenschaften

IUPAC Name |

2-cyano-N-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGNQFALJBELDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,6-difluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)